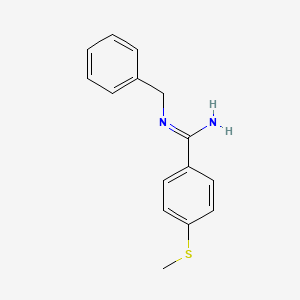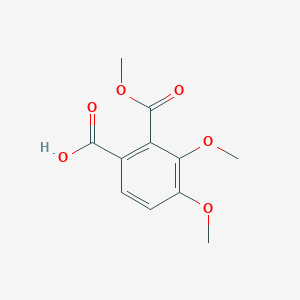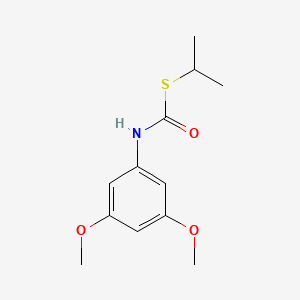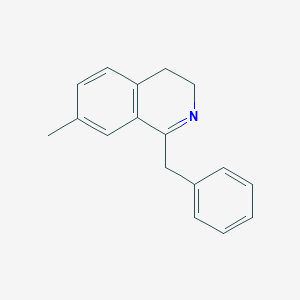
Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone is an organic compound characterized by its unique structure, which includes a dioxepin ring fused with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone typically involves the reaction of appropriate phenyl-substituted precursors under controlled conditions. One common method includes the cyclization of a phenyl-substituted diol with a phenyl ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the dioxepin ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of phenyl-substituted carboxylic acids.
Reduction: Formation of phenyl-substituted alcohols.
Substitution: Introduction of halogen or nitro groups on the phenyl rings.
Scientific Research Applications
Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)ethanone
- Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)propanone
Comparison: Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone is unique due to its specific substitution pattern and the presence of the dioxepin ring. This structure imparts distinct chemical and physical properties, such as stability and reactivity, making it suitable for various applications. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, highlighting its potential for specialized uses.
Properties
CAS No. |
89311-77-3 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
phenyl-(2-phenyl-4,5-dihydro-1,3-dioxepin-2-yl)methanone |
InChI |
InChI=1S/C18H16O3/c19-17(15-9-3-1-4-10-15)18(16-11-5-2-6-12-16)20-13-7-8-14-21-18/h1-7,9-13H,8,14H2 |
InChI Key |
MGPMSBKIJHDBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl N-[4-(benzyloxy)phenyl]carbamate](/img/structure/B14126924.png)
![2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol](/img/structure/B14126931.png)


![3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid](/img/structure/B14126948.png)
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)





